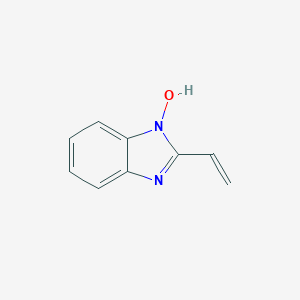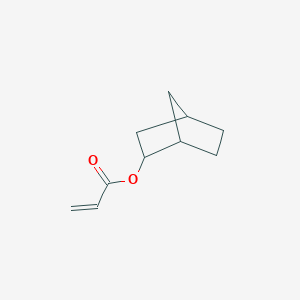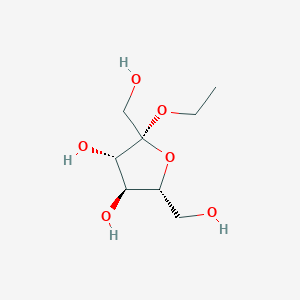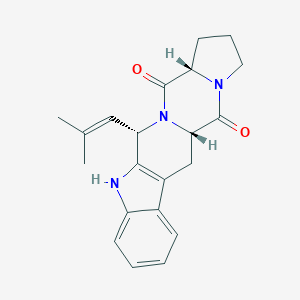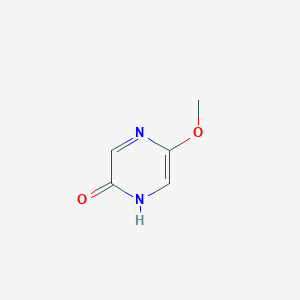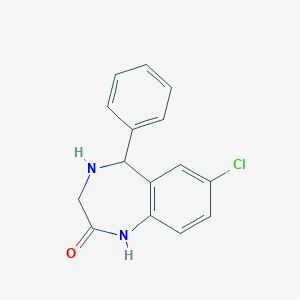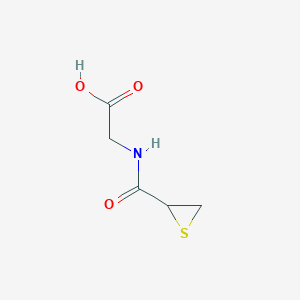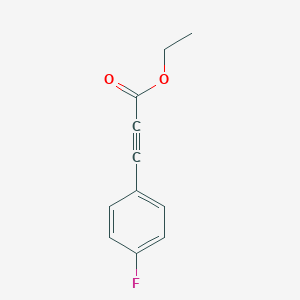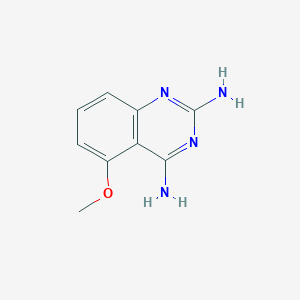
5-Methoxyquinazoline-2,4-diamine
Übersicht
Beschreibung
5-Methoxyquinazoline-2,4-diamine is a chemical compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
5-Methoxyquinazoline-2,4-diamine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use as an anticancer agent. Several studies have shown that 5-Methoxyquinazoline-2,4-diamine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Wirkmechanismus
The mechanism of action of 5-Methoxyquinazoline-2,4-diamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
5-Methoxyquinazoline-2,4-diamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which ultimately results in the inhibition of cancer cell growth. Additionally, 5-Methoxyquinazoline-2,4-diamine has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its high potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. Additionally, it has a relatively low toxicity profile, which makes it a promising candidate for further research. However, one of the main limitations of using 5-Methoxyquinazoline-2,4-diamine in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 5-Methoxyquinazoline-2,4-diamine. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of its potential use in combination with other anticancer agents to increase its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxyquinazoline-2,4-diamine and its potential use in other scientific research applications.
Eigenschaften
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyquinazoline-2,4-diamine | |
CAS RN |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

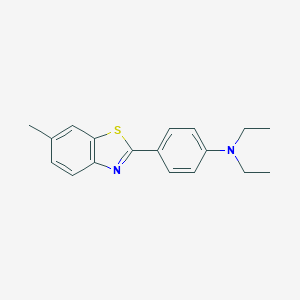
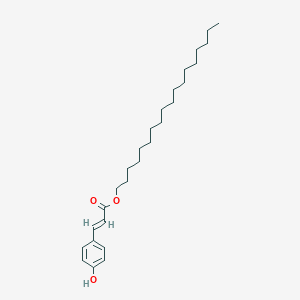
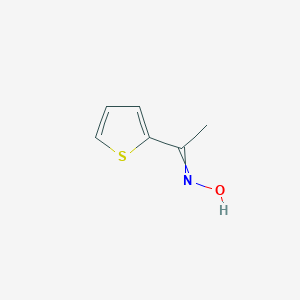
![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
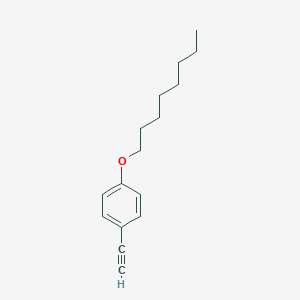
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
